1,3,5-Benzenetrimethanol
Description
Significance of 1,3,5-Benzenetrimethanol as a Versatile Molecular Synthon
The significance of this compound in chemical synthesis lies in its role as a versatile C₃-symmetric molecular synthon. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The trifunctional nature of this compound allows it to act as a tripodal core or a cross-linking agent, enabling the construction of highly ordered, three-dimensional molecular structures.
The three primary alcohol groups are readily available for a variety of chemical reactions, including esterification, etherification, and oxidation, making the compound an important intermediate for a range of more complex molecules like esters, amides, and polyesters. This reactivity is harnessed in polymer chemistry to create cross-linked networks. For instance, it is used as a starting material for thermosetting resins and epoxy resins, where its incorporation can enhance properties such as heat resistance and flame retardancy. smolecule.com
In the field of supramolecular chemistry and materials science, this compound serves as a fundamental building block for creating larger, well-defined architectures. Its rigid core and symmetrically displayed functional groups are ideal for constructing dendrimers, which are repetitively branched molecules with potential applications in areas like drug delivery. It is also employed in the synthesis of complex ligands for coordination chemistry and in the formation of advanced network polymers, such as those developed for the aerospace industry. mdpi.commdpi.com
| Application Area | Description | Example Research Finding | Source(s) |
| Polymer Chemistry | Acts as a cross-linker or monomer to create thermosetting resins and polymers with enhanced physical properties. | Used in the synthesis of epoxy resins to improve flame retardant characteristics. | smolecule.com |
| Dendrimer Synthesis | Serves as a central core from which branched dendritic structures are built. | Utilized as a central core for polyester (B1180765) dendrimers designed for potential drug delivery applications. | |
| Materials Science | Employed to create highly structured network polymers. | Reacted with perfluoropyridine to prepare fluorinated network materials with high thermal stability for potential aerospace applications. | mdpi.com |
| Coordination Chemistry | Functions as a tripodal ligand precursor for creating complex metal-organic structures. | Used as a core linker for the synthesis of star-shaped tricationic ruthenium complexes studied for potential antiparasitic and anticancer activity. | mdpi.com |
| Supramolecular Chemistry | Used to build molecules whose redox behavior is sensitive to their environment. | The redox behavior of cyclophanes made of three tetrazine rings was found to be highly sensitive to alcohols with C3-symmetry like this compound. |
Historical Trajectories in the Investigation of this compound and its Analogues
While specific details on the first documented synthesis of this compound are not prominently recorded, its preparation is conceptually straightforward and relies on well-established chemical transformations of its precursors. The historical development of this compound is closely linked to the availability and chemistry of its parent aromatic carboxylic acid, 1,3,5-benzenetricarboxylic acid, also known as trimesic acid. wikipedia.org Trimesic acid itself is a commercially available compound produced from the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). chemicalbook.com
The most common and enduring synthetic route to this compound involves the reduction of the carboxylic acid groups of trimesic acid or its corresponding esters (e.g., trimethyl 1,3,5-benzenetricarboxylate). A documented method involves the reduction of benzene-1,3,5-trimethyl ester using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). caltech.edu Another established method is the reduction of 1,3,5-benzenetricarboxaldehyde. smolecule.com
The investigation of structurally related 1,3,5-trisubstituted benzene (B151609) compounds has a longer history. For example, research into glycoconjugates with 1,3,5-trisubstituted aromatic cores was reported in the early 1960s. maynoothuniversity.ie Similarly, studies on the trimerization of acetophenone (B1666503) derivatives to form 1,3,5-trisubstituted phenyl benzenes were published in the late 1950s. google.com This long-standing interest in the C₃-symmetric benzene core highlights the foundational importance of this structural motif in organic chemistry, with this compound emerging as a key derivative once efficient reduction methods became commonplace in synthetic laboratories.
Current Research Landscape and Emerging Trends in this compound Chemistry
The current research landscape for this compound is characterized by its application in the design and synthesis of highly functional and architecturally complex materials. Its C₃ symmetry and tripodal nature continue to be exploited in several cutting-edge areas of chemical science.
A significant trend is its use in advanced materials science. Researchers have successfully used this compound to create novel fluorinated network polymers by reacting it with compounds like perfluoropyridine. mdpi.com The resulting materials exhibit high thermal stability, making them candidates for specialized applications, including resins and coatings for the aerospace industry where resistance to harsh conditions is critical. mdpi.com
In medicinal and coordination chemistry, this compound is employed as a scaffold to create multinuclear metal complexes with unique geometries. A notable example is its use as a central linker to synthesize star-shaped ruthenium complexes. mdpi.com These complex structures are being investigated for their potential as in vitro antiparasitic and anticancer agents, demonstrating the compound's utility in constructing sophisticated therapeutic candidates. mdpi.com
Furthermore, the compound remains relevant in the synthesis of dendrimers and other branched macromolecules. Research has described the efficient synthesis of polyester dendrimers using this compound as a central core, with these structures being explored for their potential in drug delivery systems. The ability to build precise, generational structures from this core allows for fine-tuning of the macromolecule's properties. The compound has also been used in chemo-enzymatic synthesis to produce chiral analogues, such as α,α',α''-trimethyl-1,3,5-benzenetrimethanol, which are valuable for preparing optically active polymers and crown ethers. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMZFDWYRVIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372710 | |
| Record name | 1,3,5-Benzenetrimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-18-0 | |
| Record name | 1,3,5-Benzenetrimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,3,5 Benzenetrimethanol and Its Precursors
Established Synthetic Pathways for 1,3,5-Benzenetrimethanol Core Structure
The preparation of the fundamental this compound structure is primarily achieved through two major routes: the oxidation of methylated precursors or the reduction of carboxylated precursors.
One direct approach to synthesizing the this compound core involves the controlled oxidation of the more readily available precursor, 1,3,5-trimethylbenzene (mesitylene). This transformation targets the three methyl groups, converting them into hydroxymethyl groups. Methodologies include the reaction of 1,3,5-trimethylbenzene with oxygen in the presence of a suitable catalyst or the use of hydrogen peroxide for hydroxylation. ontosight.ai The photo-oxidation of 1,3,5-trimethylbenzene is a complex process that can lead to various oxygenated products, and under certain conditions, can be guided towards the formation of the desired triol. researchgate.net
Another documented oxidative pathway involves the catalytic oxidation of benzyl (B1604629) alcohol. In this method, a noble metal catalyst, such as rhodium, is used in the presence of oxygen to facilitate the formation of this compound. This process represents a different strategy, starting from a mono-substituted benzene (B151609) derivative rather than a tri-substituted one.
Table 1: Overview of Oxidative and Hydroxylation Routes
| Precursor | Reagents/Catalyst | Product |
| 1,3,5-Trimethylbenzene | Oxygen/Catalyst | This compound |
| 1,3,5-Trimethylbenzene | Hydrogen Peroxide | This compound |
| Benzyl Alcohol | Oxygen/Rhodium Catalyst | This compound |
A widely employed and reliable method for synthesizing this compound is the reduction of its corresponding carboxylic acid derivative, trimethyl-1,3,5-benzenetricarboxylate (B8394311). rsc.org This reaction typically utilizes a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.orguva.nl
The process involves the dropwise addition of a solution of trimethyl-1,3,5-benzenetricarboxylate to a stirred suspension of LiAlH₄ in THF. rsc.orgacs.org The reaction mixture is often heated to reflux for an extended period to ensure complete reduction of all three ester groups to the corresponding primary alcohols. rsc.org After the reaction is complete, it is carefully quenched with water, and the product, this compound, is isolated from the filtrate as a white solid. rsc.orgacs.org This method is known for its high yield and purity of the final product. acs.org
Table 2: Reduction Synthesis of this compound
| Precursor | Reagents | Solvent | Key Conditions | Product |
| Trimethyl-1,3,5-benzenetricarboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | Reflux for 20 hours | This compound |
Oxidative and Hydroxylation Routes (e.g., from 1,3,5-trimethylbenzene with oxygen/catalyst or hydrogen peroxide; oxidation of benzyl alcohol)
Advanced Synthetic Approaches to Functionalized this compound Derivatives
The three hydroxyl groups of this compound are ripe for further functionalization, allowing for its incorporation into more complex and specialized molecules. These advanced synthetic approaches focus on modifying the peripheral hydroxyl groups.
The hydroxyl groups of this compound readily undergo reactions typical of primary alcohols, such as esterification and etherification, enabling the synthesis of a wide array of derivatives.
Esterification: This is a common strategy to create larger molecules and polymers. For instance, this compound can be used as a trihydric polyol in esterification reactions with compounds like rosin (B192284) to produce light-colored rosin esters, which are valuable as tackifiers in adhesive compositions. google.comgoogleapis.com It also serves as a core molecule for the divergent synthesis of dendrimeric polyesters. researchgate.net In these syntheses, the hydroxyl groups react with carboxylic acids or their derivatives to form ester linkages. researchgate.netcymitquimica.com
Etherification: The formation of ether linkages is another key functionalization strategy. A notable example is the reaction of this compound with perfluoropyridine (PFPy) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. mdpi.com This nucleophilic aromatic substitution reaction results in the formation of a highly fluorinated network material where the benzene core is linked to pyridine (B92270) rings via ether bonds. mdpi.com
Halogenation-based Functionalization: While direct halogenation of the aromatic ring can be challenging, functionalization using halogenated reagents is a viable route. The reaction of the hydroxyl groups with dichloro-s-tetrazine demonstrates how the molecule can be incorporated into nitrogen-rich heterocyclic systems. acs.org
Table 3: Examples of Functionalization Reactions
| Reaction Type | Reagents | Functionality Introduced | Application/Product Type |
| Esterification | Rosin | Rosin ester | Adhesives |
| Esterification | 3,5-Bis[(allyloxy)methyl]benzoic acid | Polyester (B1180765) dendrimer | Drug delivery |
| Etherification | Perfluoropyridine, NaH | Poly(ether pyridine) network | Fluorinated materials |
More sophisticated synthetic approaches aim to control the chemo- and stereoselectivity of reactions involving this compound, particularly in the synthesis of biologically relevant or complex supramolecular structures.
Lewis Acid-Promoted Glycosidations: In the field of glycochemistry, multivalent displays of carbohydrates are of significant interest. Lewis acid-promoted glycosidation represents a key strategy for attaching sugar moieties to a central scaffold. maynoothuniversity.ie Using this compound as the trivalent scaffold, three carbohydrate units can be attached to create a triantennary glycocluster. This type of reaction allows for the controlled, C3-symmetric presentation of sugars for studying carbohydrate-protein interactions. maynoothuniversity.ie
Enzyme-Catalyzed Transformations: While not documented specifically for this compound itself, related symmetric triols such as α,α',α''-trimethyl-1,3,5-benzenetrimethanol have been subjects of stereoselective enzyme-catalyzed reactions. researchgate.net Lipases have been used for the stereoselective hydrolysis of peracetates, allowing for the separation of different stereoisomers. researchgate.net This principle of using enzymes to achieve high stereochemical purity could potentially be applied to derivatives of this compound, offering a pathway to chiral building blocks from a symmetric precursor.
Derivatization and Functionalization of 1,3,5 Benzenetrimethanol for Novel Architectures
Synthesis of Oligomeric and Polymeric Derivatives
The hydroxyl groups of 1,3,5-benzenetrimethanol serve as ideal initiation points for polymerization, enabling the growth of polymer chains outward from the central core. This approach has been used to create star-shaped polymers, hyperbranched structures, and cross-linked networks with tailored properties.
This compound is a valuable initiator for the synthesis of multi-arm or star-shaped polymers through ring-opening polymerization of cyclic esters and carbonates. mdpi.comacs.org This method allows for the creation of well-defined polymer architectures where three polymer chains radiate from the central benzene (B151609) core.
Star-Shaped Polyesters: Three-armed star block-type copolyesters have been synthesized using this compound as the initiator. mdpi.comresearchgate.net For instance, the self-switchable polymerization of glutaric anhydride (B1165640) (GA), 1,4-butanediol (B3395766) (BO), and L-lactide (LLA) initiated by this compound yields a three-armed (AB)3 star block copolyester. mdpi.com This approach provides control over the polymer's branching structure and molecular weight, which in turn influences its physical properties, such as adhesion. mdpi.comresearchgate.net
Block Copolymers: The use of this compound as a trifunctional initiator is crucial in forming star-shaped block copolymers. In one-pot, one-step processes, it initiates the polymerization of different monomers sequentially, leading to structures like three-armed poly(glutaric anhydride-alt-1,4-butanediol)-tb-poly(L-lactide) (P(GA-alt-BO)-tb-PLLA). mdpi.comresearchgate.net The central core derived from this compound ensures the star architecture of the resulting block copolymer. mdpi.com Similarly, it has been used to create three-armed poly(trimethylene carbonate) (PTMC-triol), demonstrating its utility in synthesizing star-shaped aliphatic polycarbonates. acs.org
Table 1: Examples of Polymers Synthesized Using this compound as an Initiator/Core
| Polymer Type | Monomers | Initiator/Core | Resulting Architecture | Reference |
|---|---|---|---|---|
| Star Block Copolyester | Glutaric anhydride, 1,4-butanediol, L-lactide | This compound | Three-armed (AB)3 star block-type | mdpi.com |
| Star-Shaped Polycarbonate | Trimethylene carbonate | This compound | PTMC-triol (three-armed) | acs.org |
| Hyperbranched Polycarbonate | Diols and organic carbonates | This compound (as a potential core) | Highly branched structure | google.com |
The reaction of this compound with complementary multifunctional reagents leads to the formation of highly cross-linked, three-dimensional polymer networks. A notable example is its reaction with perfluoropyridine (PFPy).
In this synthesis, the hydroxyl groups of this compound act as nucleophiles, displacing fluorine atoms on the PFPy ring through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net When reacted with PFPy in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF), this compound forms a rigid, fluorinated network material. mdpi.com This type of network polymer exhibits significant thermal stability. mdpi.com
Polyesterification and Polycarbonate Synthesis (e.g., star-shaped polyesters, hyperbranched polycarbonates, block copolymers)
Integration into Supramolecular Building Blocks
The defined C3 symmetry of this compound makes it an excellent scaffold for the bottom-up synthesis of complex supramolecular structures, including dendrimers and molecular cages.
Dendrimers are perfectly branched, monodisperse macromolecules that grow from a central core. This compound has been effectively used as the core for the divergent synthesis of several types of dendrimers. researchgate.net
Polyester (B1180765) Dendrimers: Researchers have synthesized polyester dendrimers up to the third generation using this compound as the central core. researchgate.net In a divergent approach, the core's hydroxyl groups react with monomer units, such as 3,5-bis[(allyloxy)methyl]benzoic acid, to build successive layers or "generations" of the dendrimer. researchgate.net
Polyphosphate and Polyanionic Dendrimers: The core has also been utilized in the synthesis of water-soluble, polyanionic dendrimers. researchgate.net These macromolecules can be composed of phosphate (B84403) or thiophosphate ester units and 1,3,5-benzenetricarboxylic acid building blocks. researchgate.net The synthesis often involves creating phosphorus-based dendrimeric polyols first, which are then further functionalized. researchgate.net The resulting polyanionic dendrimers, with charged carboxyl or phosphonate (B1237965) groups on their surface, are of interest for biomedical applications. researchgate.netresearchgate.net
Table 2: Dendrimers with a this compound Core
| Dendrimer Type | Synthesis Strategy | Key Monomers/Building Blocks | Surface Functional Groups | Reference |
|---|---|---|---|---|
| Polyester | Divergent | 3,5-bis[(allyloxy)methyl]benzoic acid | Hydroxy or allyl | researchgate.net |
| Polyanionic Polyester | Divergent | 1,3,5-benzenetricarboxylic acid derivatives, phosphate/thiophosphate esters | Carboxyl | researchgate.netresearchgate.net |
| Phosphonate-terminated Polyester | Divergent | 3,5-bis(dimethoxyphosphonyl)-methyl]benzoic acid | Phosphonate | researchgate.net |
While this compound itself is not directly used for cage synthesis, its oxidized derivative, 1,3,5-triformylbenzene (TFB), is a critical building block for creating porous organic cages (POCs), also known as covalent organic cages. researchgate.netrsc.orgliverpool.ac.ukacs.org
The synthesis involves a [4+6] cycloimination reaction where four molecules of the trialdehyde (1,3,5-triformylbenzene) react with six molecules of a diamine. acs.org This dynamic covalent chemistry allows for "self-error correction," leading to high yields of the thermodynamically stable cage product. rsc.org A well-known example is the cage CC3, formed from the condensation of 1,3,5-triformylbenzene and (R,R)-1,2-diaminocyclohexane. researchgate.netrsc.org These cages are discrete, soluble molecules with intrinsic cavities, making them distinct from extended porous frameworks like MOFs or COFs. researchgate.net
Design and Synthesis of this compound-Cored Dendrimers (e.g., polyphosphates, polyesters, polyanionic dendrimers)
Formation of Advanced Molecular Scaffolds
The structural rigidity and trifunctional nature of this compound allow it to serve as a fundamental scaffold for creating advanced molecular architectures with specialized functions. It acts as a symmetric tripodal core linker for attaching other functional units. mdpi.com For example, it has been used to construct star-like tricationic compounds by coupling it with mixed amino trithiolato-bridged dinuclear ruthenium complexes. mdpi.com In this application, the hydroxyl groups of this compound are first modified to have pendant arms (e.g., with glutaric acid) to minimize steric hindrance before the bulky metal complexes are attached. mdpi.com Its derivatives have also been explored in the synthesis of cyclophanes made of three tetrazine rings, where the scaffold's 3-fold symmetry is key. acs.org
Chemical Modification for Molecular Imprinting (e.g., imprinted silica (B1680970) with amine functionality)
Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices, resulting in materials with high selectivity for a target molecule. This compound has been utilized as a structural precursor for the synthesis of imprint molecules in the development of molecularly imprinted polymers (MIPs), particularly for creating functionalized silica materials.
A key strategy involves creating an imprint, or template, molecule that arranges binding functionalities at a precise distance. In one approach, this compound is used to synthesize an imprint molecule designed to generate microporosity and introduce amine functional groups into a silica matrix. The synthesis involves the reaction of this compound with an isocyanate-functionalized silane, such as 3-(triethoxysilyl)propyl isocyanate, to form a tris-carbamate linked imprint molecule, specifically [3-(Triethoxysilyl)propyl]-1,3,5-benzenetriyltris(methylene) carbamate (B1207046).
This imprint molecule serves multiple roles. The triethoxysilyl groups allow it to be covalently incorporated into a silica network during sol-gel polymerization with a crosslinking agent like tetraethylorthosilicate (TEOS). The bulky, rigid 1,3,5-benzenetriyltris(methylene) core acts as a template, creating a well-defined cavity.
After the silica material is formed, the imprint is cleaved and removed. The carbamate linkages are designed to be cleavable, for instance, through a process involving transesterification. This deprotection step removes the template and simultaneously exposes the amine functionalities (from the original 3-aminopropyltriethoxysilane (B1664141) binding monomer) within the imprinted cavity. The result is a molecularly imprinted silica with precisely positioned amine groups, capable of selective recognition and binding. This method provides a controlled approach to designing imprinted materials with tailored functionalities.
| Compound Name | Molecular Formula | Key Role |
| This compound | C₉H₁₂O₃ | Core scaffold for the imprint molecule. cymitquimica.comnih.gov |
| [3-(Triethoxysilyl)propyl]-1,3,5-benzenetriyltris(methylene) carbamate | C₃₀H₅₇NO₁₂Si₃ (Represents the monomer unit concept) | Covalently incorporated imprint molecule for creating cavities in silica. |
| 3-Aminopropyltriethoxysilane | C₉H₂₃NO₃Si | Binding monomer that provides the final amine functionality. |
| Tetraethylorthosilicate (TEOS) | C₈H₂₀O₄Si | Inert crosslinking monomer for silica matrix formation. |
Development of Glycoconjugates and Urea-Featured Building Blocks
The trifunctional nature of this compound makes it an ideal scaffold for presenting multiple copies of a ligand, which is crucial for targeting multivalent interactions in biological systems. This has led to its use in the development of glycoconjugates and as a precursor for reactive building blocks capable of forming urea (B33335) linkages.
Glycoconjugates: Multivalent glycoconjugates, or "glycoclusters," are important for studying and mimicking carbohydrate-protein interactions. nih.gov The this compound core can be functionalized to present three carbohydrate units in a defined spatial arrangement. A common synthetic route involves converting the three hydroxyl groups into terminal alkynes, for example, by reaction with propargyl bromide. This creates a tris-alkyne scaffold. This scaffold can then be reacted with azide-functionalized sugar derivatives via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to efficiently generate trimeric glycoconjugates. mdpi.com This modular approach allows for the attachment of various carbohydrates, including glucose, galactose, and glucosamine (B1671600) derivatives, to the central core. mdpi.com The resulting glycoclusters are valuable tools for applications in supramolecular chemistry, with some derivatives showing the ability to form organogels or metallogels. mdpi.com Furthermore, this compound has been used as a central core for the synthesis of polyester dendrimers, demonstrating its utility in creating larger, branched architectures. researchgate.net
Urea-Featured Building Blocks: Urea linkages are stable and can participate in hydrogen bonding, making them valuable in supramolecular chemistry and materials science. This compound can be converted into a highly reactive precursor for the synthesis of tris-urea compounds. The synthetic pathway involves the transformation of the three hydroxymethyl groups into isocyanates.
This conversion is typically achieved in two steps:
Amination: The hydroxymethyl groups are first converted to aminomethyl groups to yield 1,3,5-Tris(aminomethyl)benzene (MTA) . This can be accomplished through various methods, including the hydrogenation of 1,3,5-tricyanobenzene. epo.org
Phosgenation: The resulting triamine (MTA) is then reacted with phosgene (B1210022) or a phosgene equivalent in a process known as phosgenation. epo.orgepo.org This reaction converts the primary amine groups into isocyanate groups, yielding 1,3,5-Tris(isocyanatomethyl)benzene (MTI) . epo.orgepo.org
Applications and Research Trajectories of 1,3,5 Benzenetrimethanol Based Materials
Polymer and Advanced Material Science Applications
The trifunctional nature of 1,3,5-benzenetrimethanol makes it an ideal candidate for creating highly cross-linked and branched polymer structures. This has led to its application in several areas of polymer and materials science, from thermosetting resins to specialized materials for demanding industrial applications.
Development of Thermosetting Resins and High-Performance Polymer Networks
This compound is a crucial component in the synthesis of thermosetting resins and high-performance polymer networks due to its ability to form extensively cross-linked structures. Its three hydroxyl groups can react with various monomers to create polymers with desirable characteristics such as high thermal stability, good adhesion, and flame retardancy. smolecule.com
Research has demonstrated its use in creating flame-retardant epoxy resins. smolecule.com Furthermore, it has been utilized in the formation of fluorinated network materials by reacting it with compounds like perfluoropyridine (PFPy). mdpi.comresearchgate.net These materials exhibit high thermal stability, as evidenced by thermal gravimetric analysis (TGA), making them suitable for applications in the aerospace industry. mdpi.com The resulting networks often display high char yields, which is a desirable property for heat-shielding materials. mdpi.comresearchgate.net
| Polymer System | Reactant with this compound | Key Properties | Potential Application |
| Epoxy Resin | Epichlorohydrin | Improved flame retardancy | Electronics, Adhesives |
| Fluorinated Network | Perfluoropyridine (PFPy) | High thermal stability, high char yield | Aerospace, Heat-shielding |
| Polycarbonates | Carbonates | Highly branched structure | Coatings, Additives |
Table 1: Examples of Polymer Systems Incorporating this compound
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The symmetrical and tripodal nature of molecules derived from this compound, such as 1,3,5-benzenetricarboxylic acid (H3BTC), makes them excellent linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnih.gov These crystalline porous materials are of significant interest for applications in gas storage, separation, and catalysis.
In the realm of MOFs, 1,3,5-benzenetricarboxylic acid, a direct oxidation product of this compound, is a common ligand used to coordinate with metal ions like copper(II), cobalt(II), and nickel(II). rsc.orgnih.gov For instance, the well-known MOF, HKUST-1, is synthesized using copper(II) ions and 1,3,5-benzenetricarboxylic acid. researchgate.net These MOFs can exhibit permanent porosity and high surface areas. rsc.org
Similarly, in COF synthesis, derivatives of this compound are employed as building blocks. COFs are constructed entirely from light elements linked by strong covalent bonds, resulting in robust and porous structures. nih.gov For example, 1,3,5-tris(4-formylphenyl)benzene, which can be synthesized from a triphenylbenzene core, is used to create COFs with imine linkages for applications like CO2 capture. ossila.com
| Framework Type | Derivative of this compound | Metal Ion/Reactant | Key Feature |
| MOF | 1,3,5-Benzenetricarboxylic acid | Copper(II) | High porosity, gas sorption |
| MOF | 1,3,5-Benzenetricarboxylic acid | Cobalt(II), Nickel(II) | 3D frameworks, magnetic properties |
| COF | 1,3,5-Tris(4-formylphenyl)benzene | Amine derivatives | Imine linkage, CO2 capture |
Table 2: MOFs and COFs Derived from this compound Precursors
Functionalized Dendrimers and Hyperbranched Polymers in Diverse Applications
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of functional end groups. This compound serves as an excellent core molecule for the divergent synthesis of these complex structures. researchgate.net Its three hydroxyl groups provide the initial branching points for the construction of successive generations of the dendrimer or for the polymerization of hyperbranched structures.
Researchers have synthesized polyester (B1180765) dendrimers using this compound as the central core. researchgate.net These dendrimers can be functionalized with various surface groups, such as hydroxyl or allyl groups, for potential applications in fields like drug delivery. researchgate.net The use of 1,3,5-benzenetricarbonyl moieties, derived from this compound, has also been employed to create chiral polyether dendrimers. instras.com Hyperbranched polymers, which are structurally similar to dendrimers but are synthesized in a one-pot reaction, can also be prepared using monomers derived from this core structure. instras.com
Tailored Materials for High-Performance Industrial Sectors (e.g., aerospace, microelectronics, heat-shielding)
The inherent thermal stability and ability to form rigid, cross-linked networks make this compound a valuable component in materials designed for high-performance industrial sectors. mdpi.comresearchgate.net
In the aerospace industry, materials must withstand extreme temperatures and harsh conditions. Polymers derived from this compound, particularly those with high char yields, are being investigated for use as heat-shielding materials in rocket motor casings. mdpi.com The high char yield indicates that upon exposure to extreme heat, the material forms a stable, carbonaceous layer that protects the underlying structure.
For microelectronics, thermoset polymers based on precursors that can form highly densified polyarylene networks are promising for creating nanomaterials and for high-temperature applications within this industry. mdpi.com The structural rigidity and thermal resistance of these polymers are critical for the performance and reliability of microelectronic components.
Supramolecular Chemistry and Self-Assembly Research
The symmetrical nature of molecules derived from this compound also lends itself to the field of supramolecular chemistry, where non-covalent interactions are harnessed to create organized, functional structures.
Directed Self-Assembly of Benzene-1,3,5-Tricarboxamide (B1221032) Derivatives
Benzene-1,3,5-tricarboxamides (BTAs), which can be synthesized from the corresponding tricarboxylic acid, are a class of molecules known for their ability to self-assemble into well-defined, one-dimensional nanostructures. rsc.org This self-assembly is primarily driven by threefold intermolecular hydrogen bonding between the amide groups of the BTA cores. rsc.orgacs.org
By modifying the peripheral groups attached to the BTA core, researchers can control the self-assembly process and the properties of the resulting supramolecular polymers. For instance, the introduction of carboxylic acid groups can lead to the formation of different structures, such as fibers, membranes, and even hollow nanotubes in water. acs.org The self-assembly can also be influenced by external stimuli, such as light, by incorporating photoresponsive units like azobenzene (B91143) into the BTA structure. nsysu.edu.tw This allows for the creation of "smart" materials that can change their shape or properties in response to a specific trigger. nsysu.edu.tw
| BTA Derivative | Peripheral Group | Assembled Structure | Driving Force/Control |
| Water-soluble BTA | Carboxylic acid | Fibers, membranes, nanotubes | Intermolecular hydrogen bonding |
| Photoresponsive BTA | Azobenzene | Nanocolumns, organogels | Hydrogen bonding, light-induced conformational changes |
| Ligand-functionalized BTA | Dipicolinic acid | Complex fibers | Hydrogen bonding, metal coordination |
Table 3: Self-Assembly of Benzene-1,3,5-Tricarboxamide (BTA) Derivatives
Fabrication of Hierarchical Superstructures and Complex Molecular Organization
The unique trifunctional structure of this compound makes it an ideal core molecule for the divergent synthesis of complex, highly branched macromolecules. Researchers have utilized it as a central initiator to create star-shaped polymers and dendrimers with controlled molecular weights and specific functionalities.
For instance, it has been employed as a multifunctional initiator for the ring-opening polymerization of trimethylene carbonate, resulting in a three-armed, star-shaped poly(trimethylene carbonate)-triol (PTMC-triol). acs.org This approach allows for the propagation of polymer arms to occur uniformly, leading to products with relatively narrow dispersity. acs.org Similarly, it has served as the core for polyester dendrimers, where its hydroxyl groups provide the starting points for building dendritic wedges. researchgate.net These synthetic strategies leverage the compound's geometry to produce materials with a high density of surface functional groups.
The applications of these hierarchical structures are diverse. In one study, this compound was used to create central core linkers with glutaric acid pendant arms for the attachment of bulky di-ruthenium complexes, forming star-like tricationic compounds investigated for antiparasitic activity. mdpi.com The defined architecture of these conjugates is crucial to their biological function. mdpi.com
Furthermore, this compound has been used to prepare highly fluorinated network materials. By reacting it with perfluoropyridine (PFPy) under specific conditions, a cross-linked network is formed. mdpi.com The thermal properties of such networks are of significant interest for applications in industries requiring materials with high thermal stability, such as aerospace. mdpi.com
Table 1: Examples of Hierarchical Structures Based on this compound
| Structure Type | Monomer/Attached Unit | Initiator/Core | Key Finding | Reference |
|---|---|---|---|---|
| Star-shaped Polymer | Trimethylene Carbonate | This compound | Formation of PTMC-triol with controlled molecular weight and narrow dispersity. | acs.org |
| Star-like Conjugate | Di-ruthenium Complexes | This compound-derived linker | Synthesis of tricationic compounds with potential antiparasitic properties. | mdpi.com |
| Fluorinated Network | Perfluoropyridine | This compound | Creation of network materials with high char yield, suitable for high-performance applications. | mdpi.com |
Host-Guest Chemistry and Molecular Recognition Phenomena (e.g., molecular baskets)
The rigid framework of this compound makes it a valuable precursor for the synthesis of host molecules designed for molecular recognition and encapsulation. These synthetic hosts, often shaped like baskets or cages, possess cavities that can bind smaller guest molecules, a fundamental concept in host-guest chemistry.
A notable example is the use of this compound as a starting material in a multi-step synthesis to create a urea-featured benzyl (B1604629) bromide building block. eiu.edu This block was then assembled as gating arms for a p-tert-butylcalix nih.govarene, resulting in a "molecular basket". eiu.edu Such molecules are designed with a cavity to hold a guest and tunable gates that can control the encapsulation and release of the guest molecule in response to external stimuli like temperature or pH. eiu.edu
The principle of molecular recognition is also evident in the separation of stereoisomers. In one study, the stereoisomers of α,α',α''-trimethyl-1,3,5-benzenetrimethanol were successfully separated using an enzymatic hydrolysis procedure. researchgate.net The ability to resolve and characterize these isomers is crucial for understanding their specific interactions in more complex systems, including host-guest complexes. researchgate.net
Catalysis and Reaction Engineering
The chemical reactivity and structural features of this compound and its derivatives are harnessed in the field of catalysis, from ligand design to direct participation in organic transformations.
This compound serves as a precursor for tripodal ligands, which are important in coordination chemistry and catalysis. The three hydroxymethyl groups can be modified to create ligands that can bind to a metal center in a specific, tridentate fashion. This pre-organization can lead to the formation of stable and reactive metal complexes. For example, derivatives of this compound have been used to synthesize ligands for transition metal complexes. mdpi.com In a specific application, it was used to synthesize a core linker for attaching di-ruthenium units, creating polynuclear conjugates. mdpi.com The amine-functionalized analogue, benzene-1,3,5-triyltrimethanamine, is also noted for its ability to act as a ligand, forming stable complexes with various metal ions, a property essential for catalysis.
This compound is itself a substrate in important catalytic organic transformations, particularly those relevant to biomass conversion and green chemistry. One key area of research is the selective hydrogenolysis of C–O bonds in biomass-derived aromatic alcohols. In a study developing an efficient catalyst for this process, this compound was used as a model substrate. acs.org A system using palladium nanoparticles and sulfate (B86663) ions (Pd/SO₄²⁻) was shown to selectively catalyze the hydrogenolysis of benzyl alcohol to methylbenzene with high yield at low temperature (30 °C) and ambient pressure. acs.org This research highlights the importance of developing catalysts for the efficient conversion of poly-functional biomass compounds like this compound into valuable chemicals. acs.org
Another relevant transformation is acceptorless alcohol dehydrogenation (AAD), an environmentally benign oxidation process where hydrogen gas is the only byproduct. kyoto-u.ac.jp While this study focused on iridium catalysts for the dehydrogenation of various alcohols, the principles are applicable to substrates like this compound, converting the alcohol groups to carbonyls. kyoto-u.ac.jp
Table 2: Catalytic Transformation of this compound and Related Alcohols
| Reaction Type | Catalyst System | Substrate(s) | Key Outcome | Reference |
|---|---|---|---|---|
| Selective Hydrogenolysis | Pd nanoparticles and sulfate ions (Pd/SO₄²⁻) | Benzyl alcohol, this compound | 99.6% yield of methylbenzene from benzyl alcohol at 30°C and ambient pressure. | acs.org |
Architectures derived from this compound are being investigated for enhanced or novel properties. The study on the hydrogenolysis of aromatic alcohols revealed that bifunctional catalysis at the Pd–SO₄²⁻ interface generates S–O–H⁺···H⁻–Pd pairs. acs.org These pairs simultaneously activate the O and C atoms in the C–O bond, significantly accelerating the hydrogenolysis activity. acs.org This demonstrates how the design of the catalytic environment, rather than just the metal center, can lead to enhanced performance for substrates like this compound. acs.org
Furthermore, the synthesis of polynuclear conjugates by attaching ruthenium complexes to a this compound-derived core creates complex architectures with emergent properties. mdpi.com While the primary investigation was on antiparasitic activity, the principle of using the benzenetrimethanol core to assemble multiple metal centers is a key strategy in developing advanced catalysts where cooperative effects between metal sites can enhance reactivity or selectivity. mdpi.com
Catalytic Systems for Organic Transformations (e.g., hydrogenolysis of biomass-based compounds)
Advanced Sensing and Optoelectronic Device Research
The rigid, well-defined structure of this compound makes it a candidate for incorporation into highly ordered molecular-scale devices for sensing and electronics. Its potential has been recognized in the conceptual design of sub-nanoscale electronic circuits. In one patent, this compound is proposed as a central junction or "W" unit in a molecular electronic device, connecting molecular wires. google.com This highlights its potential role as a fundamental component in the architecture of future nanoelectronics. google.com
The amine analogue, benzene-1,3,5-triyltrimethanamine, has been explored for developing molecular probes and sensors due to its ability to bind metal ions and interact with biomolecules. By conjugating the core structure with fluorescent tags, probes with enhanced sensitivity and specificity for target ions can be developed, demonstrating potential in biosensing applications. Additionally, dendrimers synthesized from a this compound core are being investigated as macromolecular models for functional coatings of superparamagnetic iron oxide (SPIO) nanoparticles, which have applications in medical imaging techniques like MRI. researchgate.net
Integration into Sensor Platforms and Actuators
The rigid, C3-symmetric structure of the this compound core is being leveraged to create highly ordered materials for sensor applications. Its derivatives are instrumental in forming networked polymers and metal-organic frameworks (MOFs) that exhibit responsive behaviors to external stimuli.
Detailed research has explored the use of 1,3,5-benzenetricarboxylate (trimesic acid), the oxidized derivative of this compound, in the synthesis of MOFs for gas sensing. nih.gov These frameworks, such as Fe-BTC and Cu-BTC, possess high porosity and a regular structure, making them ideal for adsorbing gas molecules. nih.gov The adsorption of analytes like water vapor alters the dielectric properties of the MOF, which can be measured as a change in electrical impedance, forming the basis of a sensor. nih.gov For instance, studies have shown that MOFs based on this core respond to varying humidity levels, demonstrating their potential for environmental monitoring. nih.gov
Furthermore, fluorinated network polymers have been synthesized using this compound. mdpi.com These materials are being investigated for their potential use as low dielectric constant materials, a key property for components in electronic sensors and actuators. mdpi.com The redox behavior of certain s-tetrazine-based molecules has also been found to be highly sensitive to alcohols with threefold symmetry, such as this compound, suggesting potential applications in electrochemical sensing. acs.org
| Derivative/Material | Sensing Application | Sensing Mechanism | Reference |
|---|---|---|---|
| Fe-1,3,5-benzenetricarboxylate-MOF (Fe-BTC) | Gas and Humidity Sensing | Impedimetric changes upon analyte adsorption | nih.gov |
| Cu-1,3,5-benzenetricarboxylate-MOF (Cu-BTC) | Gas and Humidity Sensing | Impedimetric changes upon analyte adsorption | nih.gov |
| Fluorinated Network Polymers | Dielectric components in sensors | Low dielectric constant properties | mdpi.com |
| s-Tetrazine derivatives | Electrochemical sensing of symmetric alcohols | Redox behavior sensitivity | acs.org |
Applications in Optoelectronics and Molecular Switches
The ability to form well-defined, star-shaped molecules makes this compound a valuable platform for materials in optoelectronics. By attaching photoactive or electroactive arms to the central benzene (B151609) core, researchers can create compounds with tailored electronic properties.
Research into star-shaped molecules for organic electronics has utilized a central benzene core, similar to that derived from this compound, decorated with carbazole (B46965) units. researchgate.net The interaction between the core and the carbazole arms leads to specific optical and electrochemical characteristics desirable for organic electronic devices. researchgate.net The development of such defined molecular architectures is a key strategy in creating next-generation materials for organic light-emitting diodes (OLEDs) and other electronic components.
Additionally, studies on s-tetrazine-based molecules, which can be functionalized, have shown that their redox behavior and fluorescence can be sensitive to their molecular environment, including the presence of symmetric alcohols like this compound. acs.org This suggests a pathway toward developing molecular switches, where the properties of the material can be toggled by an external chemical signal.
Biomedical and Health Science Research
In the biomedical arena, the unique trivalent structure of this compound is exploited to create complex polymers with precise architectures, leading to advanced applications in medicine.
Precursors for Drug Delivery Systems and Formulations
This compound serves as an ideal central core for synthesizing star-shaped polymers and dendrimers aimed at drug delivery. nih.govresearchgate.net These macromolecules can encapsulate or conjugate drug molecules, potentially improving their solubility, stability, and pharmacokinetic profiles. researchgate.net
A divergent synthesis approach using this compound as the core has been employed to create dendrimeric polyesters. researchgate.netresearchgate.net These dendrimers, built with generations of branching units, are being explored for their potential in drug delivery applications. researchgate.netresearchgate.net Similarly, polymers based on trimesic acid, a derivative of this compound, have been synthesized to form disulphide cross-linked structures for potential colon-targeted drug delivery. researchgate.net The star-like architecture allows for a high density of functional groups on the periphery, which can be tailored for specific interactions or drug conjugation.
Antimicrobial and Microbicidal Applications
Derivatives of this compound are being investigated for their potential as antimicrobial agents. The ability to create macromolecules with a high density of charged or active functional groups is a key advantage in this area.
Researchers have synthesized water-soluble, phosphonate-terminated polyester dendrimers using 1,3,5-benzenetricarboxylic ester building blocks. researchgate.net These compounds are noted for their potential application in health sciences as microbicides. researchgate.netresearchgate.net The polyanionic surface of these dendrimers is a key feature thought to contribute to their biological activity. The modular synthesis allows for variations in size, polarity, and flexibility, enabling the optimization of their microbicidal properties. researchgate.net
Biomaterials for Tissue Engineering and Regenerative Medicine (e.g., biodegradable polymers)
The use of this compound as a multifunctional initiator is crucial for creating biodegradable, star-shaped polymers for tissue engineering. These materials are designed to provide temporary scaffolds that support cell growth and tissue regeneration before degrading into biocompatible products.
One significant example is the synthesis of star-shaped poly(trimethylene carbonate)-triol (PTMC-triol) using this compound as the initiator. acs.org This aliphatic polycarbonate is known for its biodegradability and biocompatibility, making it a candidate for applications in tissue and bone engineering. acs.org Similarly, supramolecular hydrogels based on benzene-1,3,5-tricarboxamide (BTA), a derivative of the same core structure, have been developed. nih.gov These hydrogels can mimic the fibrous structure of the natural extracellular matrix and have been shown to support the viability and growth of various cell types, including chondrocytes and fibroblasts, making them promising for 3D cell culture and regenerative medicine. nih.govnih.gov
| Polymer/System | Core Moiety | Key Finding/Application | Reference |
|---|---|---|---|
| Star-shaped poly(trimethylene carbonate)-triol (PTMC-triol) | This compound | Biodegradable polymer for tissue/bone engineering. | acs.org |
| Supramolecular Hydrogels | Benzene-1,3,5-tricarboxamide (BTA) | Mimics extracellular matrix; supports cell growth and aggregation in 3D cultures. | nih.gov |
| Polyester Adhesives | This compound | Used as an initiator for potentially bio-based and biodegradable adhesives. | researchgate.netnih.gov |
Macromolecular Models for Advanced Diagnostic and Therapeutic Agents (e.g., SPIOs for hyperthermia and MRI)
The well-defined structures that can be built from this compound derivatives make them excellent models for developing sophisticated diagnostic and therapeutic agents. Dendrimers based on this core are particularly useful as coatings for nanoparticles.
Specifically, polyester dendrimers synthesized from 1,3,5-benzenetricarboxylic ester building blocks are being explored as macromolecular models for functional coatings on superparamagnetic iron oxides (SPIOs). researchgate.netresearchgate.net These coated SPIOs are intended for use in advanced medical applications such as hyperthermal cancer therapy and as contrast agents for magnetic resonance imaging (MRI). researchgate.netresearchgate.net The dendritic coating can improve the stability and biocompatibility of the nanoparticles and provides a scaffold for attaching further targeting ligands or therapeutic molecules. researchgate.netresearchgate.net
Energy-Related Applications
The unique trifunctional and symmetric structure of this compound makes it a valuable building block in the synthesis of advanced materials for various technological applications. In the realm of energy, its derivatives are being explored for their potential in creating sophisticated redox-active systems.
Materials for Advanced Energy Storage Systems (e.g., redox-active materials)
While this compound is not inherently redox-active, its rigid C3-symmetric core is an ideal scaffold for constructing complex, multi-dimensional molecules and polymers that possess electrochemical activity. Its primary role is that of a structural linker or central core, from which redox-active units can be extended to create materials with tailored properties for energy storage.
Research in this area focuses on using this compound derivatives to synthesize star-shaped molecules, network polymers, and covalent organic cages (COCs) that incorporate redox-active moieties. nih.govmdpi.comacs.org These architectures are of significant interest for advanced energy storage systems, such as organic radical batteries or flow batteries, where charge is stored in the molecular structure of organic compounds.
Detailed Research Findings:
Covalent Organic Cages (COCs): Derivatives of this compound, such as 2,4,6-trialkoxy-1,3,5-triformylbenzene, serve as crucial tritopic building blocks for the synthesis of COCs. acs.orgnih.gov These cages can incorporate redox-active units like pyromellitic diimide (PMDI) and naphthalene (B1677914) diimide (NDI). acs.org The resulting cage structures are investigated as novel redox-active materials with potential applications in energy storage, where the defined nano-cavity and the electronic properties of the framework can be precisely tuned. acs.org
Star-Shaped Redox-Active Molecules: The compound is used as a central anchor to create star-like architectures. For instance, it can serve as the symmetric core for attaching multiple redox-active metal complexes, such as dinuclear ruthenium units. mdpi.com While some studies have focused on the biological applications of these specific ruthenium conjugates, the synthetic strategy is directly applicable to creating multivalent redox centers for charge storage, where the star-shaped design can enhance stability and solubility.
Modulation of Redox Behavior: The presence of this compound has been found to influence the electrochemical properties of other molecules. The redox behavior of s-tetrazines, a class of electron-deficient, redox-active compounds, was found to be highly sensitive to alcohols with a three-fold symmetry, such as this compound. acs.org This suggests a potential role for this compound-based structures in modulating or sensing the redox state of active materials in energy systems. acs.org
Network Polymers: The three hydroxyl groups of this compound allow it to be used as a cross-linking agent in the formation of network polymers. It has been reacted with compounds like perfluoropyridine to create highly fluorinated network materials. researchgate.net The development of such stable, porous polymer networks is a key strategy for creating solid-state electrolytes or robust electrode materials for batteries.
The following table summarizes the use of this compound as a foundational component in the development of materials for energy storage applications.
Data Table: this compound-Based Precursors for Redox-Active Materials
| Derived Material Type | Role of this compound Moiety | Incorporated Redox-Active Unit(s) | Potential Energy-Related Application | Reference(s) |
|---|---|---|---|---|
| Covalent Organic Cage (COC) | Tritopic structural node (as triformylbenzene derivative) | Pyromellitic diimide (PMDI), Naphthalene diimide (NDI) | Redox-active materials for energy storage | acs.org |
| Star-Shaped Metal Complex | Symmetric tripodal core/linker | Dinuclear Ruthenium(II)-Arene units | High-density charge carriers (by analogy) | mdpi.com |
| Polymer Network | Trifunctional cross-linker | Perfluoropyridine | Stable frameworks for electrodes or electrolytes | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural verification of 1,3,5-benzenetrimethanol and for analyzing the architecture of more complex materials synthesized from it.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the molecular structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are relatively simple and distinctive. The aromatic protons and the methylene (B1212753) protons appear as singlets in the ¹H NMR spectrum, reflecting their chemical equivalence. caltech.edu Similarly, the ¹³C NMR spectrum shows distinct signals for the chemically equivalent aromatic carbons and the methylene carbons. caltech.edu
Research findings have reported specific chemical shifts that serve as a fingerprint for the compound. For instance, in a mixed solvent system of D₂O and CD₃OD, the methylene protons (-CH₂) have been observed at a chemical shift of approximately 4.59 ppm, while the aromatic protons (-CH) appear at 7.26 ppm. caltech.edu The corresponding ¹³C NMR signals were recorded at 63.93 ppm for the methylene carbons and at 125.77 and 141.35 ppm for the aromatic carbons. caltech.edu The integration of the proton signals consistently shows a 2:1 ratio for the methylene to aromatic protons, further confirming the structure. caltech.edudocbrown.info When used as an initiator for polymerization, the characteristic proton signals of the this compound residue can be identified in the NMR spectrum of the resulting polymer, confirming its role as the central core of a star-shaped polymer. mdpi.com
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in D₂O / CD₃OD | Assignment |
|---|---|---|
| ¹H | 4.59 ppm | -CH₂ (Methylene protons) |
| ¹H | 7.26 ppm | -CH (Aromatic protons) |
| ¹³C | 63.93 ppm | -CH₂ (Methylene carbons) |
| ¹³C | 125.77 ppm | Aromatic carbons |
| ¹³C | 141.35 ppm | Aromatic carbons (substituted) |
Data sourced from Clites, J. E. (1998). caltech.edu
While standard ¹H and ¹³C NMR are sufficient for the small molecule, advanced NMR techniques become indispensable when this compound is incorporated into complex macromolecular structures. For example, this compound is used as a core molecule in the synthesis of fluorinated network polymers through reactions with compounds like perfluoropyridine. mdpi.comresearchgate.net In such cases, ¹⁹F NMR would be a critical tool for characterizing the resulting fluoropolymer, providing detailed information about the incorporation and environment of the fluorine atoms.
Although direct literature citing ¹⁷O or solid-state NMR specifically for this compound-derived materials was not prominent in the reviewed sources, these techniques hold significant potential. ¹⁷O NMR could offer insights into the hydroxyl groups and ether or ester linkages formed during polymerization. Solid-state NMR would be invaluable for analyzing the structure, dynamics, and morphology of crosslinked, insoluble network materials synthesized using this compound, for which traditional solution-state NMR is not feasible.
High-Resolution 1H and 13C NMR for Molecular Confirmation
Mass Spectrometry for Molecular Weight and Composition Analysis (e.g., HR-EI-MS, MALDI-ToF)
Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the elemental composition of this compound. The compound has a calculated molecular weight of approximately 168.19 g/mol . nih.govcymitquimica.comfishersci.ca Gas Chromatography/Mass Spectrometry (GC/MS) analysis has experimentally confirmed this, showing a molecular ion peak (M+) at m/z = 168. caltech.edu
High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electron Ionization (HR-EI-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. While specific HR-EI-MS data for this compound itself is not detailed in the provided search results, the technique is standard for the structural confirmation of related aromatic compounds. uva.nl For larger molecules and polymers synthesized from this compound, such as star-shaped polyesters, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry would be the more appropriate technique for determining molecular weight distributions.
Thermal Analysis Techniques in Material Characterization
Thermal analysis techniques are essential for evaluating the performance and operational limits of materials, particularly polymers. When this compound is used as an initiator or crosslinker, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the resulting materials. mdpi.comresearchgate.netrsc.org
DSC is employed to measure the thermal transitions of a material, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For polyesters synthesized using this compound as an initiator, DSC analysis is critical for understanding their physical state and processing characteristics. rsc.orggoogle.com Studies on copolyesters of γ-butyrolactone and other lactones initiated by this compound have reported a wide range of thermal transitions depending on the specific composition of the polymer. google.com
Table 2: Thermal Transition Ranges for Polyesters Initiated with this compound
| Thermal Property | Temperature Range | Analytical Method |
|---|---|---|
| Glass Transition (Tg) | -70 °C to +80 °C | DSC |
| Crystallization (Tc) | -30 °C to +35 °C | DSC |
| Melting (Tm) | -20 °C to +120 °C | DSC |
Data sourced from WO2024121087A1 patent. google.com
These analyses are also applied to network polymers, such as those formed from this compound and perfluoropyridine, to assess their thermal properties for potential applications in areas like aerospace resins. mdpi.comresearchgate.net
TGA measures the change in mass of a sample as a function of temperature, providing crucial data on its thermal stability and decomposition profile. This is particularly important for polymers derived from this compound to determine their maximum service temperature. The analysis typically identifies the onset temperature of decomposition, often reported as T₅%, the temperature at which 5% weight loss occurs. For polyesters initiated with this compound, the decomposition onset temperature has been observed in the range of 220 °C to 250 °C. google.com In the case of more robust network polymers, TGA is used to evaluate properties like char yield under an inert atmosphere, which is an indicator of fire resistance. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination
X-ray diffraction is an indispensable tool for elucidating the three-dimensional structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, the precise arrangement of atoms and molecules in the crystal lattice can be determined.
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled atomic-level resolution of molecular structures and their packing in a crystalline state. For derivatives of this compound, this technique has been crucial for confirming molecular identity and, more importantly, for mapping the intricate networks formed through intermolecular forces, particularly hydrogen bonding.
Research on α,α',α''-trimethyl-1,3,5-benzenetrimethanol, a closely related derivative, utilized SC-XRD to reveal its complex hydrogen-bonding pattern. The analysis showed that each molecule participates as both a donor of three hydrogen bonds and an acceptor of three hydrogen bonds. acs.org This interaction leads to the formation of a robust three-dimensional network. acs.org The study detailed the specific geometric parameters of this network, providing a foundational understanding of how the C3-symmetric core of this compound directs the formation of ordered solid-state structures. acs.org The crystal structure of this compound itself is available in the Cambridge Structural Database (CSD) under the deposition number 127997, providing a key reference for its solid-state conformation. nih.gov
Furthermore, this compound serves as a foundational building block for more complex structures, such as metal-organic complexes and ligands, whose architectures are also confirmed by SC-XRD. fishersci.ca
Table 1: Crystallographic Data for an α,α',α''-Trimethyl-1,3,5-benzenetrimethanol Derivative
This interactive table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis.
| Parameter | Value | Reference |
| Compound | α,α',α''-Trimethyl-1,3,5-benzenetrimethanol | acs.org |
| Molecular Formula | C₁₂H₁₈O₃ | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Hydrogen Bonds | 3 Donated, 3 Accepted per Molecule | acs.org |
| O-H···O Bond Distances | 2.687(3) Å to 2.787(2) Å | acs.org |
While SC-XRD is ideal for perfect crystals, WAXD and SAXD are powerful techniques for characterizing materials with lower degrees of long-range order, such as polymers and self-assembled supramolecular structures. WAXD provides information on atomic-scale ordering (crystallinity), while SAXD probes larger-scale structures, typically in the range of 1 to 100 nanometers.
A prominent application of these techniques is found in the study of benzene-1,3,5-tricarboxamides (BTAs), derivatives that share the same C3-symmetric benzene (B151609) core. These molecules are known to self-assemble in water to form various nanostructures. nih.gov Researchers have employed SAXS, in conjunction with cryogenic transmission electron microscopy (Cryo-TEM), to characterize the formation of elongated and well-ordered nanotubes from these BTA derivatives. nih.gov The SAXS data were critical in confirming the dimensions and internal packing of these supramolecular assemblies, demonstrating how the core structure dictates the formation of complex, functional architectures in solution. nih.gov
Single-Crystal X-ray Diffraction for Molecular and Network Architectures
Microscopic and Imaging Techniques
Microscopy techniques allow for the direct visualization of surfaces and nanostructures, providing a complementary perspective to the statistical data obtained from scattering and spectroscopic methods.
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. google.com It is particularly useful for studying how molecules arrange themselves into two-dimensional (2D) assemblies on a substrate. Although direct STM studies focused specifically on the self-assembly of this compound were not prominent in the surveyed literature, its potential as a component in molecular electronics has been noted. A patent has described the use of this compound as a central junction unit for molecular electronic devices, where self-assembly techniques are key to bridging nanoscale gaps between metal contacts for STM observation. rsc.org
The C3-symmetric, "star-shaped" nature of this compound makes it an ideal candidate for forming ordered 2D networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)). Studies on other molecules with similar shapes have shown that STM can effectively visualize the formation of uniform and regular porous networks, driven by intermolecular forces. acs.orgbeilstein-journals.org This illustrates the potential of STM to elucidate the 2D self-assembly behavior of this compound and its derivatives, which is crucial for applications in nanofabrication and surface patterning.
Other Advanced Spectroscopic Probes (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Fluorescence Spectroscopy)
A variety of other spectroscopic methods are routinely employed to provide further structural and functional information about this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. In the characterization of this compound and its reaction products, FTIR is used to confirm the presence of the hydroxyl (-OH) groups (typically a broad band around 3300 cm⁻¹) and the aromatic C-H and C=C bonds of the benzene ring. For instance, in the synthesis of polymeric networks, FTIR spectroscopy has been used to confirm the incorporation of the this compound-derived unit into the final material. maynoothuniversity.ieacs.org
Fluorescence Spectroscopy measures the emission of light from a substance that has absorbed light. While this compound itself is not strongly fluorescent, it plays a significant role in studies involving fluorescence. In one application, it serves as a core scaffold for creating larger molecules whose biological activity is then assessed using fluorescence-based assays. Ruthenium-containing conjugates built on a this compound core were evaluated for their antiparasitic activity, where the inhibition of parasite proliferation was quantified by measuring the fluorescence of a reporter protein. In a different context, the redox behavior of certain weakly fluorescent s-tetrazine derivatives was found to be highly sensitive to the presence of this compound, suggesting its potential use as an analyte that can be detected by fluorescent probes.
Table 2: Key Spectroscopic Features for this compound and Derivatives
This interactive table highlights characteristic spectroscopic data used for identification and analysis.
| Technique | Feature | Application | Reference |
| FTIR Spectroscopy | Broad -OH stretch (~3300 cm⁻¹) | Confirmation of hydroxyl functional groups. | maynoothuniversity.ie, acs.org |
| Aromatic C=C stretch (~1600 cm⁻¹) | Identification of the benzene core. | maynoothuniversity.ie, acs.org | |
| Fluorescence Spec. | Reporter protein fluorescence (indirect) | Quantifying biological activity of conjugates derived from the compound. | |
| Changes in probe fluorescence (indirect) | Detection of this compound as an analyte by a sensor molecule. |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 1,3,5-benzenetrimethanol and its derivatives. uva.nlkit.eduresearchgate.netnih.gov These calculations can determine key properties that govern molecular interactions and chemical transformations.
Molecular modeling has been employed to study the reaction of this compound with chloride ions in aqueous solutions, leading to the formation of polyols and polycarbonates. cymitquimica.com These models also help in understanding its degradation in aqueous environments through hydrolysis or ring-opening reactions, including the calculation of activation energies for these processes. cymitquimica.com
In the context of dynamic covalent chemistry (DCC), computational workflows utilizing DFT have been shown to accurately predict the composition of complex product mixtures formed from derivatives of this compound, such as 2,4,6-trialkoxy-1,3,5-triformylbenzene. uva.nlkit.eduacs.org These calculations have revealed that alkoxy groups can act as "stereoelectronic chameleons," influencing the electrophilicity of the aldehyde groups and the rate of imine bond formation. uva.nlkit.eduacs.org Specifically, they increase the electrophilicity and the rate of imine formation but can decrease the kinetic stability of the resulting structures in solution. uva.nlkit.eduacs.org
Furthermore, DFT calculations have been used to determine the heats of formation for porous organic cages (POCs) derived from related tritopic building blocks, providing a means to predict thermodynamically favored products. uva.nlkit.edu For instance, calculations at the M06-2X/6-31+G(2d,p) level of theory have been used to predict the exothermic formation of various imine cages. kit.edu
Table 1: Computed Properties of this compound nih.govfishersci.ca
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12O3 | nih.govfishersci.ca |
| Molecular Weight | 168.19 g/mol | nih.govfishersci.ca |
| IUPAC Name | [3,5-bis(hydroxymethyl)phenyl]methanol | nih.govfishersci.ca |
| InChI Key | SQAMZFDWYRVIMG-UHFFFAOYSA-N | nih.govfishersci.ca |
| SMILES | C1=C(C=C(C=C1CO)CO)CO | nih.govfishersci.ca |
Molecular Dynamics Simulations for Self-Assembly Processes and Interaction Studies
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and self-assembly of molecules like this compound and their derivatives into larger, ordered structures. mdpi.comgoogle.com These simulations can model the interactions between molecules and with their environment over time, providing insights into processes that are difficult to observe experimentally.
MD simulations have been used to study the formation of eutectics, where homologous hydrogen bonds between a drug molecule and a coformer, which could be a derivative of this compound, are shown to lead to the formation of eutectic regions. researchgate.net These simulations can also calculate interaction energies between different components in a system. researchgate.net
In the broader context of self-assembly, MD simulations are crucial for understanding how molecules organize into complex nanostructures like nanotubes. mdpi.com By applying external forces in a controlled manner, simulations can guide the self-assembly process and predict the resulting structures. mdpi.com For example, the spontaneous self-ordering of thiophene (B33073) acetylenes with hydroxyl side groups on a graphite (B72142) substrate has been attributed to the chemical interaction between the -OH groups and the carbon lattice, a phenomenon that can be studied using simulation techniques. google.com
Predictive Modeling for Material Properties and Functional Performance
Predictive modeling, often integrating data from quantum chemical calculations and experimental results, is essential for forecasting the material properties and functional performance of systems incorporating this compound. This is particularly relevant in the development of new polymers and network materials.
For instance, this compound has been used as a crosslinking agent to create fluorinated network materials. mdpi.comresearchgate.net The thermal properties of these networks, such as their decomposition temperature and char yield, can be predicted and analyzed, indicating their potential for applications in industries like aerospace that require high-temperature resistant materials. mdpi.com
The redox behavior of molecules with a three-fold symmetry, such as this compound, has been noted to be very sensitive to their environment, a property that can be modeled to predict their performance in applications like molecular electronics. acs.org
Computational Workflows for Molecular Design and Assembly (e.g., dynamic covalent chemistry, divergent and convergent strategies)
Computational workflows that combine various theoretical methods are increasingly used to accelerate the design and discovery of new functional molecules and materials derived from this compound. researchgate.net These workflows are particularly powerful in the context of dynamic covalent chemistry (DCC) and for exploring different synthetic strategies.
DCC relies on reversible bond formation to achieve thermodynamically stable products, and computational workflows using DFT have successfully rationalized the composition of complex product mixtures. uva.nlacs.org This predictive capability is crucial for guiding synthetic efforts towards desired porous organic cages (POCs) or other complex architectures. acs.orgrsc.org The synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives, a class to which this compound belongs, has been a challenge, but new strategies like the [3+3] benzannulation of propargyl alcohols have been developed and can be understood through combined experimental and DFT calculation approaches. nih.gov
These computational strategies allow for the efficient exploration of vast chemical spaces, guiding the selection of promising molecules for synthesis and experimental investigation. researchgate.net By combining methods like approximate quantum chemistry, machine learning surrogate models, and molecule generation algorithms, researchers can accelerate the design of molecules with specific target properties. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | 1,3,5-Tris(hydroxymethyl)benzene; Benzene-1,3,5-triyltrimethanol |
| 2,4,6-trialkoxy-1,3,5-triformylbenzene | |
| 2,4,6-tributoxy-1,3,5-benzenetrimethanol | |
| 1,3,5-triformylbenzene | |
| trimethyl-1,3,5-benzenetricarboxylate (B8394311) | |
| 1,3,5-tris(hydroxy(2H6)methyl)benzene | |
| 2,4,6-triethylthioether-1,3,5-tricarbaldehyde | |
| Perfluoropyridine | |
| Phloroglucinol | |
| Thiophene acetylene |
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Enhanced Tunability and Scalability
The synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives has historically presented challenges, but recent advancements are providing more robust and efficient methods. A notable emerging strategy involves the [3+3] benzannulation of propargyl alcohols with organic peroxides under metal-free catalytic conditions, offering a new route to this structural motif. nih.gov Research has also focused on improving established routes, such as the synthesis from 1,3,5-benzenetrimethanol to its corresponding tris(bromomethyl) derivative using reagents like phosphorous tribromide. caltech.edu
These novel strategies are crucial for creating highly tunable molecules. For instance, this compound serves as a central core for the divergent synthesis of dendrimeric polyesters. researchgate.net This approach allows for the creation of new dendrimers with precisely controlled structures and surface functional groups (e.g., hydroxy or allyl groups), which have potential applications in fields like drug delivery. researchgate.netresearchgate.net The ability to build these molecules generation by generation demonstrates a high degree of tunability. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| [3+3] Benzannulation | Metal-free catalysis using propargyl alcohols and organic peroxides. nih.gov | Efficient, robust, avoids metal catalysts. nih.gov |
| Divergent Dendrimer Synthesis | Uses this compound as a central core to build successive generations. researchgate.net | High tunability of size and surface functionality. researchgate.netresearchgate.net |
| Improved Functionalization | Conversion to derivatives like 1,3,5-tris(bromomethyl)benzene. caltech.edu | Provides versatile intermediates for further reactions. caltech.edu |
| CuCl₂ Catalysis | Self-condensation of acetophenone (B1666503) derivatives using a CuCl₂ catalyst. sapub.org | Cheaper, abundant, and facile catalyst for producing 1,3,5-triarylbenzenes. sapub.org |
Exploration of New Application Domains in Interdisciplinary Fields
The unique structure of this compound makes it an ideal candidate for creating novel materials with applications in diverse and interdisciplinary fields. Its use as a building block is expanding into biomedicine, advanced polymers, and sensor technology.
In the biomedical field, it is being used as a core or linker to synthesize complex molecules with therapeutic potential. Researchers have used it as a linker to create star-shaped, tricationic di-ruthenium complexes that exhibit in vitro antiparasitic and anticancer properties. mdpi.com Furthermore, its role as a core for dendrimers is being explored for drug delivery systems. researchgate.netsmolecule.com
In materials science, this compound is used to create high-performance polymers and networks. It has been reacted with perfluoropyridine to prepare fluorinated network materials that are promising for applications in the aerospace industry, as low surface energy materials, and as low dielectric constant materials. mdpi.comresearchgate.net It also serves as a multifunctional initiator in polymerization, leading to the development of novel polyester-based hot-melt adhesives. researchgate.netmdpi.com Other emerging applications include its use as a precursor for ligands in coordination chemistry and as a building block for metal-organic frameworks (MOFs). smolecule.com
| Application Domain | Specific Use of this compound | Resulting Material/Product |
| Biomedicine | Linker for organometallic complexes. mdpi.com | Star-shaped di-ruthenium conjugates with antiparasitic/anticancer activity. mdpi.com |
| Core for dendrimer synthesis. researchgate.net | Polyester (B1180765) dendrimers for potential drug delivery. researchgate.net | |
| Advanced Polymers | Reactant with perfluoropyridine. mdpi.comresearchgate.net | Fluorinated network materials for aerospace and electronics. mdpi.comresearchgate.net |
| Multifunctional initiator for polymerization. researchgate.netmdpi.com | Branched polyester hot-melt adhesives. mdpi.com | |
| Coordination Chemistry | Precursor for ligand synthesis. smolecule.com | Tripodal ligands for transition metal complexes. smolecule.com |
| Materials Science | Building block for frameworks. smolecule.com | Metal-Organic Frameworks (MOFs). smolecule.com |
Integration with Artificial Intelligence and Machine Learning in Material Design
While direct applications of AI and machine learning in research specifically focused on this compound are still nascent, the foundation for this integration is being laid through advanced computational studies. Molecular modeling and simulations are increasingly used to predict the properties and behavior of complex structures derived from this compound.
For example, computational workflows have been successfully used to predict the formation of complex covalent organic cages synthesized from 1,3,5-triformylbenzene, a direct derivative of this compound. acs.org Similarly, molecular docking and molecular dynamics simulations have been employed to investigate the DNA-binding potential of related C3-symmetric molecules like 1,3,5-Tris(4-carboxyphenyl)benzene, demonstrating their potential as anticancer agents. nih.gov
These computational approaches represent the precursor to full-scale AI integration. Future research will likely leverage machine learning models trained on data from such simulations and experimental results. This will enable high-throughput virtual screening of novel derivatives, prediction of material properties (e.g., binding affinity, thermal stability, electronic properties), and the de novo design of new functional materials based on the this compound scaffold for targeted applications.
Addressing Challenges in the Scalable Production and Commercialization of Advanced Materials
For the advanced materials derived from this compound to achieve widespread commercial use, challenges related to their scalable and cost-effective production must be addressed. Current research often employs multi-step syntheses that may involve expensive reagents, difficult purifications, or specialized equipment, hindering industrial-scale manufacturing.
For instance, the synthesis of derivatives can require reagents like phosphorous tribromide or lithium aluminum deuteride, which pose handling and cost challenges. caltech.eduacs.org Many syntheses also rely on purification techniques like column chromatography, which is often not feasible for large-scale production. sapub.org Furthermore, some polymerization processes require high-pressure conditions, necessitating expensive specialized reactors. google.com
Future research must focus on developing more streamlined and economically viable synthetic routes. This includes minimizing the number of synthetic steps, replacing expensive or hazardous reagents with cheaper and safer alternatives, and designing processes that avoid costly purification methods. The development of robust, high-yield, and continuous manufacturing processes will be critical for the commercialization of the novel polymers, dendrimers, and functional materials built from the this compound platform.
Sustainable and Green Chemistry Approaches in this compound Research
In line with the global push for sustainability, a significant future direction for research involving this compound is the adoption of green chemistry principles. This involves developing environmentally benign synthesis methods and utilizing the compound in the creation of sustainable materials.
One key area of progress is the move towards metal-free catalysis. The development of organocatalytic systems for polymerizations that use this compound as an initiator is a prime example. acs.org This approach avoids potential metal contamination in the final products, which is particularly important for biomedical applications. acs.org Similarly, metal-free benzannulation reactions are being developed to create the core benzene structure itself. nih.gov Another green approach is the use of aerobic oxidation, which employs air as a sustainable oxidant. uva.nl
There is also a strong focus on using this compound to create sustainable materials. It has been used as an initiator to synthesize polyester hot-melt adhesives with a high bio-based content, offering a renewable alternative to petroleum-based products. researchgate.netmdpi.com While not yet demonstrated for the 1,3,5-isomer specifically, research on the related 1,2,4-Benzenetrimethanol has shown the feasibility of producing these trimethanols from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), pointing to a potential future pathway for the sustainable sourcing of this compound. vulcanchem.com
Q & A
Basic Questions
Q. What are the standard methods for synthesizing 1,3,5-Benzenetrimethanol, and how can purity be optimized?
- The compound is typically synthesized via hydroxymethylation of 1,3,5-trimethylbenzene or reduction of 1,3,5-benzenetricarboxylic acid derivatives. Purification often involves recrystallization from ethanol or methanol to achieve >98% purity. Melting point analysis (78°C) and HPLC are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Symmetrical C3h symmetry simplifies the proton NMR spectrum, with singlet peaks for equivalent hydroxymethyl groups.
- IR : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹) confirm hydroxyl functionality.
- Mass Spectrometry : Molecular ion peak at m/z 168.190 (C9H12O3) validates the molecular formula .
Q. How can differential scanning calorimetry (DSC) aid in assessing thermal stability?
- DSC analysis reveals melting transitions (78°C) and decomposition temperatures (>200°C). Discrepancies in reported values may arise from impurities or polymorphic forms, necessitating cross-validation with TGA .
Advanced Questions
Q. What experimental strategies address contradictions in reported physical properties (e.g., density, melting point)?
- Systematic calibration of instruments (e.g., DSC, TGA) and use of high-purity reference standards minimize errors. For example, density variations (1.3±0.1 g/cm³) may reflect differences in crystalline packing, resolved via X-ray diffraction .
Q. How does the C3h symmetry of this compound complicate NMR interpretation, and how can these challenges be mitigated?
- Symmetry reduces splitting patterns, but overlapping signals (e.g., hydroxymethyl protons) may require advanced techniques like 2D NMR (COSY, HSQC) or deuterated solvents for resolution. Computational modeling (DFT) can predict spectral profiles .
Q. What role does this compound play in designing polymeric or supramolecular systems?
- Its trifunctional hydroxymethyl groups enable use as a cross-linker in thermosetting resins or dendrimer cores. Studies suggest reactivity in esterification or etherification reactions to form star-shaped polymers, though competing side reactions require controlled stoichiometry .
Q. How do Brønsted acid catalysts influence the reactivity of this compound in comparison to analogous substrates like 1,3,5-trimethoxybenzene?
- Acidic conditions protonate hydroxymethyl groups, enhancing electrophilicity for nucleophilic substitutions. Unlike electron-rich 1,3,5-trimethoxybenzene, the hydroxyl groups in Benzenetrimethanol may stabilize intermediates via hydrogen bonding, altering reaction kinetics .
Methodological Notes
- Data Validation : Cross-reference melting points and spectral data with databases like NIST or peer-reviewed studies to resolve inconsistencies.
- Safety : Flash point (198.8°C) indicates flammability; store in airtight containers away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
